3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride
Description
3-Fluoro-3-(4-methylphenyl)azetidine hydrochloride is a fluorinated azetidine derivative featuring a 4-methylphenyl substituent at the 3-position of the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly studied for their conformational rigidity and utility in drug design . The fluorine atom and aromatic substituent enhance metabolic stability and binding affinity in pharmaceutical applications.
Properties
IUPAC Name |
3-fluoro-3-(4-methylphenyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMKHSDQRDDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CNC2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride typically involves the reaction of 4-methylphenyl derivatives with fluorinating agents. One common method includes the use of 4-methylphenylamine, which undergoes a series of reactions to introduce the fluorine atom and form the azetidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds related to azetidines exhibit significant biological activity, including anticancer properties. For instance, derivatives of azetidine have shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer models such as MCF-7. In vitro studies have demonstrated that some derivatives possess low toxicity while effectively reducing cell viability at nanomolar concentrations .
-
Antibacterial and Antiviral Properties :
- The unique structure of 3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride may contribute to enhanced antibacterial and antiviral efficacy. Compounds with similar structures have been investigated for their potential as neurokinin-1 receptor antagonists, which could be relevant in treating various neurological conditions.
- PDE4 Inhibition :
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. The introduction of the fluoro group is crucial for enhancing the compound's biological activity. Mechanistic studies suggest that the presence of the fluoro substituent can significantly affect the compound's interactions with biological targets, leading to improved potency against cancer cell lines .
Case Studies
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of 3-fluoro-3-(4-methylphenyl)azetidine hydrochloride with structurally related azetidine derivatives:
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Increase molecular weight and polarity. For instance, the trifluoromethyl group in 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride contributes to higher lipophilicity, enhancing membrane permeability .
- Aromatic Substitutions : Para-substituted phenyl groups (e.g., 4-chlorophenyl) improve steric and electronic interactions in receptor binding, as seen in intermediates for polyimide synthesis .
- Molecular Weight : Aromatic substituents (e.g., phenyl rings) significantly increase molecular weight compared to alkyl groups (e.g., -CH₃).
Biological Activity
3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : CHClF\N
- Molecular Weight : 215.67 g/mol
- Solubility : Kinetic solubility at pH 7.4 is reported to be 191 µM.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound's unique substitution pattern on the azetidine ring influences its reactivity and biological effects.
Potential Mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties, similar to other azetidine derivatives.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells, potentially through the modulation of cell cycle progression and inhibition of proliferative pathways .
Antimicrobial Properties
Research has indicated that this compound may possess significant antimicrobial activity. For example:
- In Vitro Studies : Compounds structurally similar to this azetidine derivative have shown effectiveness against various bacterial strains and viruses, suggesting potential therapeutic applications in infectious diseases .
Anticancer Studies
The anticancer potential of this compound has been explored in several studies:
- Cell Line Testing : In vitro assays conducted on MCF-7 breast cancer cells demonstrated significant antiproliferative effects, with IC values indicating potency at nanomolar concentrations. For instance, related compounds have shown IC values as low as 0.075 µM, indicating strong growth inhibition .
- Mechanistic Insights : The compound appears to induce cell cycle arrest and apoptosis in cancer cells, with studies showing elevated levels of caspase activation in treated samples .
Case Studies
- MCF-7 Cell Line Study :
- Synergistic Effects with Other Compounds :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC (µM) | Activity Type |
|---|---|---|---|
| This compound | CHClF\N | 0.075 | Anticancer |
| 3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride | CHClF\N | 0.095 | Anticancer |
| 3-Fluoro-3-(fluoromethyl)azetidine;hydrochloride | CHClF\N | >30 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Fluoro-3-(4-methylphenyl)azetidine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis of fluorinated azetidines typically involves cyclization of appropriately substituted precursors. For example, phosphorus oxychloride (POCl₃) is a common reagent for dehydration steps in azetidine formation, as seen in analogous amidine syntheses . Optimization may include adjusting reaction temperature (e.g., 0–5°C for sensitive intermediates) and using inert gas atmospheres to prevent hydrolysis of intermediates .
- Validation : Monitor reaction progress via TLC or LC-MS. Purification via recrystallization or column chromatography is recommended for high-purity yields (>95%) .
Q. How can the purity and structural integrity of 3-Fluoro-3-(4-methylphenyl)azetidine hydrochloride be validated using analytical techniques?
- Methodology :
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity. A retention time comparison with known standards is critical .
- NMR/FTIR : Confirm the presence of the azetidine ring (e.g., δ 4.0–5.0 ppm for protons adjacent to fluorine in ¹H NMR) and hydrochloride salt formation (broad O-H/N-H stretches in IR) .
- Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., [M+H]+ for C₁₀H₁₂ClFN at 200.6 g/mol) .
Advanced Research Questions
Q. What strategies can mitigate steric hindrance during functionalization of the azetidine ring in 3-Fluoro-3-(4-methylphenyl)azetidine hydrochloride?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to temporarily shield reactive sites during substitution reactions .
- Catalytic Systems : Employ palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, which tolerate steric bulk better than traditional methods .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates, improving reaction kinetics .
Q. How does the fluorination position on the azetidine ring influence the compound’s reactivity and intermolecular interactions?
- Methodology :
- Crystallography : Use single-crystal X-ray diffraction (e.g., ORTEP-3 software) to analyze fluorine’s impact on crystal packing and hydrogen-bonding networks .
- DFT Calculations : Compare energy barriers for fluorinated vs. non-fluorinated analogs to predict regioselectivity in reactions .
- Pharmacodynamic Profiling : Assess binding affinity to biological targets (e.g., enzymes) via surface plasmon resonance (SPR) to correlate fluorination with activity .
Q. How can researchers resolve contradictions in spectroscopic data for 3-Fluoro-3-(4-methylphenyl)azetidine hydrochloride derivatives?
- Methodology :
- Multi-Technique Cross-Validation : Combine ¹⁹F NMR (to confirm fluorine environment) with high-resolution MS to rule out isotopic interference .
- Dynamic NMR Studies : Analyze temperature-dependent spectra to detect conformational flexibility that may obscure signal assignments .
- Reference Standards : Synthesize and compare data with structurally related compounds (e.g., 3-Fluoroazetidine hydrochloride) to identify systematic errors .
Safety and Environmental Considerations
Q. What protocols ensure safe handling and waste disposal of 3-Fluoro-3-(4-methylphenyl)azetidine hydrochloride?
- Methodology :
- Storage : Keep under inert gas (argon/nitrogen) in sealed containers at –20°C to prevent hygroscopic degradation .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before transferring to licensed hazardous waste facilities .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to hydrochloride vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
